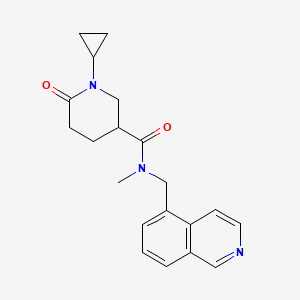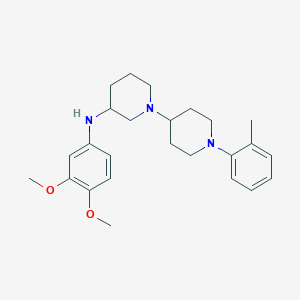![molecular formula C25H30ClNO2 B6032845 N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B6032845.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride, also known as Methoxetamine or MXE, is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been recognized, and MXE has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
MXE acts as a non-competitive NMDA receptor antagonist, similar to other dissociative anesthetics such as ketamine and phencyclidine. MXE binds to the PCP site of the NMDA receptor, inhibiting the influx of calcium ions and reducing the excitability of neurons. This results in a dissociative state, characterized by feelings of detachment from one's surroundings and altered perceptions of reality.
Biochemical and Physiological Effects
MXE has been shown to have a number of biochemical and physiological effects. MXE has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. MXE has also been shown to increase heart rate and blood pressure, and it may have potential cardiovascular effects that need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
MXE has a number of advantages and limitations for use in laboratory experiments. One advantage of MXE is its potent and long-lasting effects, which make it useful for investigating the mechanism of action of dissociative anesthetics. However, MXE is also a Schedule I controlled substance in the United States, which limits its availability for research purposes. Additionally, MXE has a potential for abuse and dependence, which may limit its use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on MXE. One area of research is the potential therapeutic applications of MXE, particularly for depression, anxiety disorders, and neuropathic pain. Another area of research is the mechanism of action of MXE and other dissociative anesthetics, which may lead to the development of new treatments for neurological and psychiatric disorders. Finally, further research is needed to investigate the potential cardiovascular effects of MXE and to determine its safety for use in humans.
Synthesemethoden
MXE can be synthesized by reacting 3-methoxy-4-hydroxyphenylacetone with 2-bromo-3,4-dimethoxyphenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with diphenylpropanone in the presence of a reducing agent such as sodium borohydride to yield N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenyl-1-propanamine hydrochloride.
Wissenschaftliche Forschungsanwendungen
MXE has been used in scientific research to investigate its potential therapeutic applications. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that it may have potential as a treatment for depression and anxiety disorders. MXE has also been investigated for its potential as a treatment for neuropathic pain and has been shown to have analgesic effects in animal models.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,3-diphenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2.ClH/c1-27-24-14-13-20(19-25(24)28-2)15-17-26-18-16-23(21-9-5-3-6-10-21)22-11-7-4-8-12-22;/h3-14,19,23,26H,15-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREHKRPYVITDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC(C2=CC=CC=C2)C3=CC=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(3-fluorophenyl)ethyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B6032778.png)
![N'-cyclopentyl-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6032779.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-[2-(2-pyridinyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B6032794.png)
![1-phenyl-4-{3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B6032802.png)

![8-(4-fluorophenyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6032820.png)
![N-(3-bromophenyl)-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B6032830.png)

![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6032850.png)

![3,3'-[1,2-ethanediylbis(imino-1-ethyl-1-ylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B6032860.png)
![1-(3,5-dimethylphenyl)-N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6032873.png)